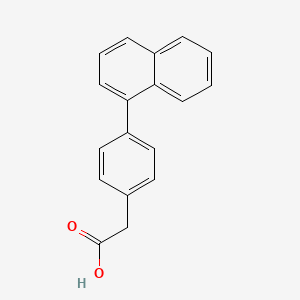

2-(4-(Naphthalen-1-yl)phenyl)acetic acid

Description

2-(4-(Naphthalen-1-yl)phenyl)acetic acid is a naphthalene-derived acetic acid analog characterized by a biphenyl-naphthalene backbone. The compound features a naphthalen-1-yl group attached to a phenyl ring at the para position, with an acetic acid moiety at the adjacent carbon (Figure 1). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, particularly in anti-inflammatory and enzyme-targeting therapies .

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-(4-naphthalen-1-ylphenyl)acetic acid |

InChI |

InChI=1S/C18H14O2/c19-18(20)12-13-8-10-15(11-9-13)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,19,20) |

InChI Key |

RQSRLGGVTNTQRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Naphthalen-1-yl)phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Naphthalen-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones or benzoic acid derivatives.

Reduction: Formation of naphthyl alcohols or phenylalkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Similar compounds in the phenylacetic acid class have shown significant anti-inflammatory activity, making them candidates for treating conditions like arthritis. For instance, analogues of phenoxyphenylacetic acids have demonstrated increased potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as fenclofenac and indomethacin .

Analgesic Effects

Research indicates that compounds with a similar structure may also possess analgesic properties. Studies on related compounds have shown effectiveness in pain relief, suggesting that 2-(4-(Naphthalen-1-yl)phenyl)acetic acid could be explored further in pain management therapies.

Anticancer Potential

Emerging studies suggest that naphthalene derivatives may exhibit anticancer activities. Compounds that share structural similarities with this compound have been shown to inhibit tumor growth in vitro and in vivo models. This opens avenues for further research into its potential as an anticancer agent.

Environmental Applications

Bioremediation

The compound's structural characteristics may allow it to interact with various environmental contaminants, making it a candidate for bioremediation strategies. Research into similar aromatic compounds has indicated their potential to degrade pollutants through microbial action.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Application | Potency/Effectiveness |

|---|---|---|---|

| Fenclofenac | Fenclofenac Structure | Anti-inflammatory | Standard NSAID |

| Indomethacin | Indomethacin Structure | Anti-inflammatory | High potency |

| This compound | This compound Structure | Potential anti-inflammatory/analgesic/anticancer | Under investigation |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on substituted phenoxyphenylacetic acids demonstrated that certain analogues exhibited up to 40 times more potency than fenclofenac in adjuvant-induced arthritis models. This highlights the potential of structurally related compounds like this compound in developing new anti-inflammatory medications .

Case Study 2: Anticancer Research

In vitro studies on naphthalene derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structures have been observed to induce apoptosis in various cancer cell lines, suggesting that further exploration of this compound could yield significant findings in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-(Naphthalen-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs differ in substituents on the naphthalene or phenyl rings, presence of additional functional groups (e.g., sulfonyl, amino), or modifications to the acetic acid chain. These variations influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Selected Analogs

Anti-inflammatory Activity:

- 2-(N-(4-(carboxymethoxy)naphthalen-1-yl)-4-methoxyphenylsulfonamido)acetic acid () demonstrated significant inhibition of inflammation in RAW264.7 cells at 8.19 µM, comparable to standard NSAIDs .

- Evocalcet () targets calcium-sensing receptors, reducing parathyroid hormone levels in dialysis patients with 89–94% clinical efficacy .

Enzymatic and Receptor Interactions:

- {[4-(1-Naphthyl)phenyl]sulfonyl}acetic acid () may act as a sulfonyl transferase inhibitor, though specific data are lacking .

- A cyclic peptide assay () utilized 2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid as an inhibitor in Nrf2/Keap1 interaction studies, highlighting its role in oxidative stress pathways .

Key Research Findings and Challenges

Structural-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., fluoro in ) enhance metabolic stability but may reduce solubility .

- Bulky substituents (e.g., t-butyl in ) improve receptor binding but complicate synthesis .

Synthetic Challenges:

- Low yields in multi-step syntheses (e.g., 17% for amine derivatives in ) highlight the need for optimized catalytic systems .

- Stereochemical control in evocalcet () requires advanced chiral resolution techniques .

Unresolved Questions:

- The exact mechanism of anti-inflammatory activity for naphthalene-acetic acid derivatives remains unclear.

- Pharmacokinetic data (e.g., bioavailability, half-life) are scarce for most analogs.

Biological Activity

Introduction

2-(4-(Naphthalen-1-yl)phenyl)acetic acid, commonly referred to as Naphthylphenylacetic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C19H16O2 |

| Molecular Weight | 288.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in inflammatory and metabolic pathways.

Enzyme Inhibition

In a study evaluating the compound's potential as an α-glucosidase inhibitor, it was found to exhibit significant inhibitory activity. The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. In vitro assays demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. For instance, it was tested in a murine model of arthritis, where it significantly decreased inflammatory markers and improved joint function . The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound against SARS-CoV-2. In vitro studies revealed that it inhibits viral replication at low micromolar concentrations without significant cytotoxicity . This positions it as a candidate for further development as an antiviral agent.

Case Study 1: α-Glucosidase Inhibition

A detailed investigation into the α-glucosidase inhibitory activity was conducted using various derivatives of naphthalenic acids. The results showed that modifications in the phenyl ring significantly enhanced inhibitory potency, suggesting structure-activity relationships (SAR) that can guide future drug design efforts .

Case Study 2: Antioxidant Evaluation

In assessing antioxidant capacity, several derivatives were compared against standard antioxidants like Trolox. The compound exhibited high radical scavenging activity, reinforcing its potential utility in formulations aimed at oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Naphthalen-1-yl)phenyl)acetic acid in academic research?

- Methodological Answer : The synthesis typically involves coupling naphthalene derivatives with phenylacetic acid precursors. A feasible route includes:

Suzuki-Miyaura cross-coupling between 1-bromonaphthalene and 4-bromophenylboronic acid to form the biphenyl intermediate.

Acetylation of the biphenyl intermediate using chloroacetic acid under basic conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification). Contaminants like the 2-isomer (up to 4%) may require HPLC separation (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

Q. How can researchers assess the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- Purity : Use HPLC (reverse-phase C18 column, UV detection at 254 nm) with ≥95% peak area threshold. Calibrate against a certified reference standard.

- Stability : Conduct accelerated degradation studies:

- Thermal : 40°C/75% RH for 6 months; monitor via TLC (silica gel, ethyl acetate).

- Photolytic : Expose to UV light (ICH Q1B guidelines); quantify degradation products using LC-MS.

Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solubility in DMSO/water mixtures using GROMACS with OPLS-AA force field.

- Density Functional Theory (DFT) : Calculate logP (octanol-water partition coefficient) via Gaussian09 (B3LYP/6-311++G**).

- Pharmacokinetics : Use SwissADME to predict bioavailability and CYP450 interactions. Validate with experimental microsomal assays (e.g., liver microsomes + probe drugs like phenacetin) .

Q. How can structure-activity relationship (SAR) studies be designed to investigate its pharmacological potential?

- Methodological Answer :

- Step 1 : Synthesize derivatives with substituents at the phenyl or naphthyl rings (e.g., –OH, –F, –CH₃).

- Step 2 : Test bioactivity in cellular models (e.g., COX-2 inhibition, anti-inflammatory assays).

- Step 3 : Corrogate data using 3D-QSAR (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interactions.

Example SAR Table:

| Substituent | Position | IC₅₀ (COX-2) | LogP |

|---|---|---|---|

| –H | 4-phenyl | 12 µM | 3.2 |

| –OH | 4-phenyl | 8 µM | 2.5 |

| –F | 1-naphthyl | 15 µM | 3.8 |

| Optimal substituents improve solubility and target affinity . |

Q. What experimental strategies resolve contradictions in reported solubility or bioactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM to avoid cosolvent effects).

- High-Throughput Screening (HTS) : Use robotic liquid handlers to test solubility in 96-well plates (PBS, pH 7.4).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets; identify outliers due to impurities (e.g., 2-isomer interference) via LC-MS/MS .

For bioactivity conflicts, validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.